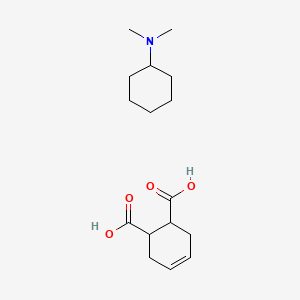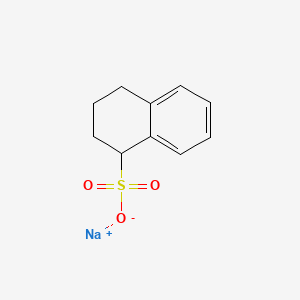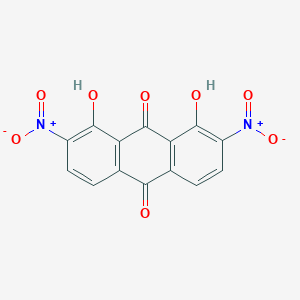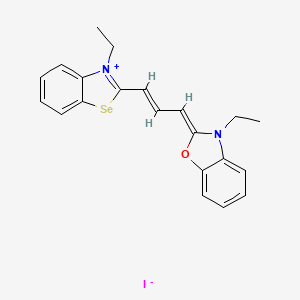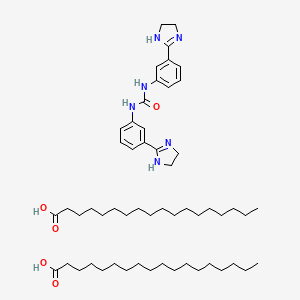
Einecs 283-180-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 283-180-5 involves the reaction of stearic acid with N,N’-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea in a 2:1 molar ratio. The reaction typically occurs under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired compound. The reaction may involve the use of solvents and catalysts to facilitate the process and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves precise control of reaction parameters and continuous monitoring to ensure the quality of the final product. Post-reaction, the compound undergoes purification steps such as filtration, crystallization, and drying to obtain a pure and stable product.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 283-180-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
Einecs 283-180-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of Einecs 283-180-5 involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of enzymes, and influencing cellular processes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearic Acid: A common fatty acid with similar structural features but lacks the urea component.
N,N’-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea: A compound with similar urea functionality but without the stearic acid moiety.
Uniqueness
Einecs 283-180-5 is unique due to its combination of stearic acid and N,N’-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea, providing distinct physicochemical properties and a wide range of applications. Its dual functionality allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
84559-93-3 |
|---|---|
Molekularformel |
C55H92N6O5 |
Molekulargewicht |
917.4 g/mol |
IUPAC-Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;octadecanoic acid |
InChI |
InChI=1S/C19H20N6O.2C18H36O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
OKQSPVZOWURCQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


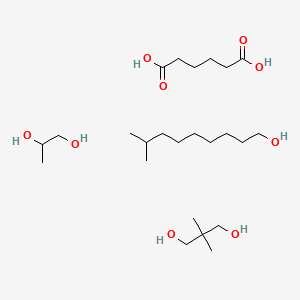


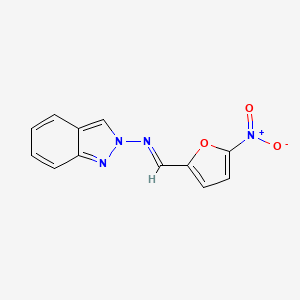
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
